2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine

Catalog No.
S836473
CAS No.
1227593-98-7
M.F
C7H5BrF3NO
M. Wt
256.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine

CAS Number

1227593-98-7

Product Name

2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine

IUPAC Name

2-bromo-3-methoxy-4-(trifluoromethyl)pyridine

Molecular Formula

C7H5BrF3NO

Molecular Weight

256.02 g/mol

InChI

InChI=1S/C7H5BrF3NO/c1-13-5-4(7(9,10)11)2-3-12-6(5)8/h2-3H,1H3

InChI Key

HHYFLARGJJVIKY-UHFFFAOYSA-N

SMILES

COC1=C(C=CN=C1Br)C(F)(F)F

Canonical SMILES

COC1=C(C=CN=C1Br)C(F)(F)F

2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine is a pyridine derivative characterized by the presence of a bromine atom at the second position, a methoxy group at the third position, and a trifluoromethyl group at the fourth position of the pyridine ring. Its molecular formula is C₇H₅BrF₃N₀, and it has a molecular weight of 256.02 g/mol. The compound is notable for its unique combination of halogen and functional groups, which may influence its chemical reactivity and biological properties .

The reactivity of 2-bromo-3-methoxy-4-(trifluoromethyl)pyridine can be attributed to the electrophilic nature of the bromine atom and the electron-withdrawing effects of the trifluoromethyl group. Typical reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in a variety of substitution reactions, often facilitated by the methoxy group acting as a leaving group under certain conditions.
  • Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic systems .
  • Electrophilic Aromatic Substitution: The presence of electron-donating groups like methoxy can direct further substitutions on the aromatic ring.

Several synthetic routes have been proposed for the preparation of 2-bromo-3-methoxy-4-(trifluoromethyl)pyridine:

  • Bromination of 3-Methoxy-4-(trifluoromethyl)pyridine: This method involves the direct bromination of an existing pyridine derivative using bromine or N-bromosuccinimide under controlled conditions.
  • Regioselective Deprotonation: A more advanced synthetic route may involve deprotonation at the C-3 position followed by electrophilic trapping with a suitable brominating agent.
  • Functional Group Transformations: Starting from simpler pyridine derivatives, functional groups can be introduced sequentially to yield the target compound through methods such as methylation followed by trifluoromethylation.

2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine finds potential applications in various fields:

  • Pharmaceuticals: Due to its structural features, it may serve as a precursor or intermediate in the synthesis of bioactive compounds.
  • Agricultural Chemicals: Similar compounds are often explored for their potential as agrochemicals.
  • Materials Science: Its unique properties may be exploited in developing novel materials with specific electronic or optical characteristics .

Interaction studies involving 2-bromo-3-methoxy-4-(trifluoromethyl)pyridine could focus on its binding affinity with various biological targets. Research on similar compounds indicates that halogenated pyridines can interact with enzymes or receptors through hydrogen bonding or π-stacking interactions. Detailed studies would be necessary to elucidate its specific interactions and mechanisms of action within biological systems.

Several compounds share structural similarities with 2-bromo-3-methoxy-4-(trifluoromethyl)pyridine:

Compound NameCAS NumberKey Features
2-Methoxy-4-(trifluoromethyl)pyridine219715-34-1Lacks bromine substituent
3-Bromo-2-methoxy-4-methylpyridine717843-51-1Contains methyl group instead of trifluoromethyl
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine1214377-42-0Bromine at position five
3-Bromo-2-(trifluoromethoxy)pyridine1086393-00-1Contains trifluoromethoxy instead of methoxy
4-Bromo-3-methoxy-2-(trifluoromethyl)pyridine53935681Different substitution pattern

These compounds exhibit variations in their substituents which may affect their chemical properties and biological activities, highlighting the uniqueness of 2-bromo-3-methoxy-4-(trifluoromethyl)pyridine in terms of its specific halogen and functional group arrangement .

Halogenated pyridines are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals. Their utility arises from the carbon-halogen bond, which enables diverse functionalization through cross-coupling reactions, nucleophilic substitutions, and metal-catalyzed transformations. For example, bromopyridines serve as precursors for Suzuki-Miyaura couplings, while chloropyridines undergo amination or etherification. The regioselectivity of halogenation is a key challenge, with methods such as Zincke imine intermediates and phosphine-mediated strategies addressing positional selectivity.

Table 1: Common Halogenated Pyridines and Their Applications

CompoundKey ApplicationsReferences
2-Chloro-5-(trifluoromethyl)pyridineAgrochemical intermediates
3-Bromo-pyridinePharmaceutical building blocks
2,3,5-TrichloropyridineHerbicide synthesis

Historical Context of Trifluoromethylpyridine Chemistry

Trifluoromethylpyridines (TFMPs) emerged as significant motifs in the mid-20th century, with the first synthesis reported in 1947. Industrial-scale production began in the 1980s, driven by demand for agrochemicals like fluazifop. Advances in vapor-phase chlorination/fluorination and cyclocondensation reactions enabled efficient TFMP synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, making TFMP derivatives prevalent in 40% of fluorinated pesticides.

Significance of 2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine in Contemporary Research

This compound (C₇H₅BrF₃NO) combines three functional groups:

  • Bromine at position 2: Facilitates cross-coupling reactions.
  • Methoxy at position 3: Directs electrophilic substitution and modulates electronic effects.
  • Trifluoromethyl at position 4: Enhances bioavailability and chemical stability.

Its unique substitution pattern enables applications in:

  • Pharmaceuticals: Intermediate for kinase inhibitors and antiviral agents.
  • Agrochemicals: Precursor to herbicides with improved selectivity.
  • Materials science: Building block for ligands in catalysis.

Positional Classification within Pyridine Derivatives

The compound belongs to the 2,3,4-trisubstituted pyridine class, characterized by:

  • Electronic effects: The trifluoromethyl group (-CF₃) is electron-withdrawing, while methoxy (-OCH₃) is electron-donating, creating a polarized ring system.
  • Steric profile: Substituents at positions 2 and 4 impose steric hindrance, influencing reaction pathways.

Table 2: Substituent Effects on Pyridine Reactivity

PositionSubstituentElectronic EffectReactivity Influence
2BromineWeakly deactivatingActivates for nucleophilic substitution
3MethoxyActivatingDirects electrophiles to C-4
4TrifluoromethylStrongly deactivatingStabilizes adjacent charges

Molecular Structure and Nomenclature

2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C₇H₅BrF₃NO and a molecular weight of 256.02 g/mol [1] [2]. The compound is registered under the Chemical Abstracts Service number 1227593-98-7 and carries the MDL number MFCD16610115 [1] [2]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-bromo-3-methoxy-4-(trifluoromethyl)pyridine, reflecting the systematic naming convention based on the pyridine ring structure with substituents at positions 2, 3, and 4 [1] [2].

The molecular structure features a six-membered pyridine ring bearing three distinct substituents: a bromine atom at the 2-position, a methoxy group (-OCH₃) at the 3-position, and a trifluoromethyl group (-CF₃) at the 4-position [1] [2]. The SMILES notation for this compound is recorded as FC(C1=C(OC)C(Br)=NC=C1)(F)F, which provides a linear representation of the three-dimensional molecular structure [1]. This substitution pattern creates a unique electronic environment within the pyridine ring system, where the electron-withdrawing trifluoromethyl group, the electron-donating methoxy group, and the moderately electron-withdrawing bromine atom interact to influence the overall molecular properties .

Physical Properties

Physical State and Appearance

2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine exists as a solid at room temperature (20°C) [5]. The physical state of this compound is consistent with other halogenated pyridine derivatives of similar molecular weight and substitution patterns [5]. Related compounds in this chemical family, such as 2-bromo-3-(trifluoromethyl)pyridine, are reported to appear as light yellow to brown powder or crystalline lumps [5]. The solid-state nature of these compounds is attributed to the presence of multiple polar substituents that enhance intermolecular interactions through dipole-dipole forces and potential hydrogen bonding involving the methoxy group [5].

Melting and Boiling Points

Specific melting and boiling point data for 2-bromo-3-methoxy-4-(trifluoromethyl)pyridine are not available in the current literature [1] [2]. However, comparative analysis with structurally related compounds provides insight into the expected thermal properties. The closely related compound 2-bromo-3-(trifluoromethyl)pyridine exhibits a melting point range of 38-42°C and a boiling point of 69°C at 9 mmHg [5]. Another similar compound, 4-bromo-2-methoxy-3-(trifluoromethyl)pyridine, demonstrates a boiling point of 222.8°C at 760 mmHg [6]. The presence of the additional methoxy substituent in 2-bromo-3-methoxy-4-(trifluoromethyl)pyridine would be expected to increase both melting and boiling points compared to compounds lacking this functional group due to enhanced molecular weight and intermolecular hydrogen bonding capabilities [6] [5].

Solubility Profile

The solubility characteristics of 2-bromo-3-methoxy-4-(trifluoromethyl)pyridine are governed by the combined influence of its multiple substituents . The compound exhibits limited solubility in water, which is typical for trifluoromethyl-substituted pyridines due to the hydrophobic nature of the trifluoromethyl group . The compound demonstrates good solubility in organic solvents, particularly dichloromethane and ethanol, as well as other polar and moderately polar organic solvents . This solubility pattern is consistent with compounds containing both polar (methoxy) and nonpolar (trifluoromethyl) substituents, where the overall molecular polarity allows for dissolution in organic media while limiting aqueous solubility [7].

Electronic Properties

Electronic Effects of Substituents

The electronic properties of 2-bromo-3-methoxy-4-(trifluoromethyl)pyridine are significantly influenced by the distinct electronic effects of its three substituents [8] [9]. The trifluoromethyl group functions as a powerful electron-withdrawing substituent with a Hammett constant of 0.54, exerting a strong inductive effect that decreases electron density in the pyridine ring [8]. This electron-withdrawing character is attributed to the high electronegativity of the trifluoromethyl group (3.46) and its ability to stabilize negative charge through inductive effects [8] [9].

The methoxy group at the 3-position provides contrasting electronic effects, acting as an electron-donating substituent through both inductive and resonance mechanisms . The oxygen atom in the methoxy group possesses lone pairs that can participate in resonance with the aromatic system, contributing electron density to the ring . The bromine atom at the 2-position exhibits dual electronic character, functioning as a weak electron-withdrawing group through inductive effects while simultaneously capable of electron donation through resonance involving its lone pairs [11].

Resonance and Inductive Effects

The resonance and inductive effects in 2-bromo-3-methoxy-4-(trifluoromethyl)pyridine create a complex electronic environment within the pyridine ring [9]. The trifluoromethyl group exerts a purely inductive electron-withdrawing effect, as it cannot participate in resonance with the aromatic system due to the absence of available p-orbitals for overlap [8] [9]. This inductive effect is transmitted through the sigma-bond framework and significantly influences the electron density distribution throughout the molecule [9].

The methoxy group contributes both inductive and resonance effects, with the inductive component being weakly electron-withdrawing due to the electronegativity of oxygen, while the resonance component is strongly electron-donating through the overlap of oxygen lone pairs with the aromatic pi-system [12]. The bromine substituent participates in both inductive and resonance effects, with the inductive effect being electron-withdrawing and the resonance effect being electron-donating, though the overall effect is typically considered to be weakly electron-withdrawing [11].

Molecular Orbital Considerations

The molecular orbital characteristics of 2-bromo-3-methoxy-4-(trifluoromethyl)pyridine are determined by the interplay between the pyridine ring system and its substituents [13] [14]. Computational studies on similar trifluoromethyl-pyridine derivatives using density functional theory methods have revealed that the trifluoromethyl group significantly affects the energy levels and electron density distributions of frontier molecular orbitals [13] [14]. The highest occupied molecular orbital typically exhibits contributions from the pyridine ring system and the bromine and methoxy substituents, while the lowest unoccupied molecular orbital is influenced by the electron-withdrawing trifluoromethyl group [13] [15].

The electronic structure calculations demonstrate that the presence of the trifluoromethyl group lowers both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, resulting in changes to the electronic properties and chemical reactivity of the compound [13] [16]. The molecular orbital considerations are crucial for understanding the compound's behavior in chemical reactions and its potential interactions with biological targets [14] [15].

Structural Analysis

X-ray Crystallography

Limited crystallographic data are available specifically for 2-bromo-3-methoxy-4-(trifluoromethyl)pyridine in the current literature [17]. However, X-ray crystallographic studies of related halogenated pyridine derivatives provide valuable structural insights [17]. Crystal structure analyses of similar compounds reveal that the pyridine ring maintains planarity, with substituents adopting orientations that minimize steric interactions while maximizing electronic stabilization [17]. The trifluoromethyl groups in related structures typically adopt staggered conformations relative to the pyridine ring to minimize steric hindrance [17] .

Crystallographic studies of related bromo-pyridine derivatives demonstrate that bromine substituents influence crystal packing through halogen bonding interactions [17] [11]. The methoxy groups in similar compounds often participate in weak intermolecular hydrogen bonding, contributing to the overall crystal stability [17]. The combination of these non-covalent interactions determines the solid-state properties and crystal morphology of the compound [17].

Computational Structural Studies

Computational structural studies using density functional theory methods have been extensively applied to trifluoromethyl-substituted pyridine derivatives [13] [14] [12]. These theoretical investigations employ various computational approaches, including B3LYP functionals with different basis sets such as 6-311G(d,p) and 6-311++G(d,p), to optimize molecular geometries and predict structural parameters [13] [14] [12]. The computational studies reveal that the trifluoromethyl group adopts a preferred orientation relative to the pyridine ring to minimize steric interactions and optimize electronic effects [12] [19].

Time-dependent density functional theory calculations have been used to investigate the electronic transitions and spectroscopic properties of related compounds [13] [14]. These computational approaches provide insights into the electronic structure, charge distribution, and molecular properties that are difficult to obtain through experimental methods alone [13] [12]. The computational studies consistently demonstrate the significant influence of the trifluoromethyl group on the electronic properties and molecular geometry of pyridine derivatives [13] [14] [12].

Conformational Analysis

Conformational analysis of 2-bromo-3-methoxy-4-(trifluoromethyl)pyridine involves the investigation of different spatial arrangements of the substituents around the pyridine ring [12]. The methoxy group can adopt different orientations relative to the pyridine plane, with the most stable conformation typically having the methyl group positioned to minimize steric interactions with adjacent substituents [12]. The trifluoromethyl group exhibits restricted rotation due to its bulky nature and strong electronic effects [8].

Computational conformational studies of related compounds have identified preferred conformations based on energy minimization calculations [12] [19]. These studies reveal that intramolecular interactions, including potential hydrogen bonding between the methoxy group and other substituents, can influence the preferred conformational states [12]. The conformational preferences directly impact the compound's physical properties, reactivity, and potential biological activity [12].

PropertyValueReference
CAS Number1227593-98-7 [1] [2]
Molecular FormulaC₇H₅BrF₃NO [1] [2]
Molecular Weight (g/mol)256.02 [1] [2]
MDL NumberMFCD16610115 [1]
Physical State (20°C)Solid [5]
Solubility in WaterLimited/Insoluble
Solubility in Organic SolventsGood (dichloromethane, ethanol)
CompoundCAS NumberMolecular WeightSubstituent Pattern
2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine1227593-98-7256.022-Br, 3-OCH₃, 4-CF₃
2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine1227594-04-8256.022-Br, 3-OCH₃, 5-CF₃
3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine1211521-34-4256.023-Br, 2-OCH₃, 4-CF₃
4-Bromo-2-methoxy-3-(trifluoromethyl)pyridine1211583-64-0256.024-Br, 2-OCH₃, 3-CF₃

The synthesis of halogenated pyridines has evolved significantly since the late 19th century. Early investigations into pyridine halogenation began with the pioneering work of Hoffmann and others in the 1880s, who discovered that pyridine could be brominated under harsh conditions using elemental bromine at elevated temperatures [1] [2]. These initial approaches suffered from poor regioselectivity and low yields, typically producing complex mixtures of mono- and polyhalogenated products.

The development of Lewis acid-catalyzed halogenation in the 1930s marked a significant advancement in pyridine functionalization. Taylor and co-workers demonstrated that pyridine hydrochloride could be brominated using molecular bromine in the presence of aluminum chloride, yielding 3-bromopyridine as the major product [3]. This method required two equivalents of aluminum chloride: one to coordinate with the pyridine nitrogen and another to activate the bromine electrophile. Despite these improvements, the reaction conditions remained harsh, requiring temperatures of 160-180°C and producing yields of only 41-45% [3].

The introduction of N-oxide methodology in the 1960s represented a paradigm shift in pyridine chemistry. This approach involved the initial oxidation of pyridine to its corresponding N-oxide, followed by regioselective functionalization at the 4-position [1]. The electron-rich nature of pyridine N-oxides made them more susceptible to electrophilic attack, enabling milder reaction conditions and improved regioselectivity. However, this method required multiple steps and was primarily limited to 4-position functionalization.

Historical bromination methods typically employed mineral acids such as sulfuric acid or oleum as solvents, with bromination occurring at elevated temperatures (130-200°C) [4]. These conditions were necessary to overcome the electron-deficient nature of the pyridine ring, but they often led to substrate decomposition and poor functional group compatibility [5].

Modern Synthetic Routes

Direct Bromination Methods

Contemporary direct bromination approaches have evolved to address the limitations of historical methods through the development of more selective and mild reaction conditions. Modern bromination strategies employ various brominating agents including N-bromosuccinimide, 1,3-dibromo-5,5-dimethylhydantoin, and sodium monobromoisocyanurate [6] [7].

The use of N-bromosuccinimide in polar solvents such as dimethylformamide or acetonitrile has proven particularly effective for regioselective bromination. This approach operates under milder conditions (80-120°C) and provides improved yields compared to traditional methods [8]. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the electron-withdrawing nature of existing substituents directs the incoming bromine to specific positions [9].

Recent developments in directing group-assisted bromination have enabled precise control over regioselectivity. Wu and co-workers demonstrated that electrochemical bromination in the presence of directing groups can achieve meta-selective bromination of pyridines under mild conditions [10]. This method utilizes inexpensive bromine salts and operates at room temperature, providing yields ranging from 28-95% depending on the substrate.

The development of heterocyclic brominating agents has further expanded the scope of direct bromination methods. These reagents offer enhanced selectivity and reduced environmental impact compared to traditional molecular bromine [11]. The bromination process typically involves the formation of a bromonium ion intermediate, which subsequently undergoes nucleophilic attack by the pyridine ring.

Trifluoromethylation Strategies

The introduction of trifluoromethyl groups into pyridine rings has become increasingly important due to the prevalence of these motifs in pharmaceuticals and agrochemicals. Modern trifluoromethylation strategies can be broadly categorized into nucleophilic, electrophilic, and radical pathways [12] [13].

Nucleophilic trifluoromethylation approaches utilize reagents such as trifluoromethyl copper complexes or Ruppert-Prakash reagent (trimethylsilyl trifluoromethane) under transition metal catalysis. These methods typically provide high yields and excellent functional group compatibility, operating under mild conditions (60-100°C) [14]. The reaction mechanism involves the formation of a trifluoromethyl anion equivalent, which attacks the electron-deficient pyridine ring.

Electrophilic trifluoromethylation employs reagents such as Togni reagents or Umemoto reagents, which serve as sources of CF3+ equivalents [15]. These hypervalent iodine-based reagents enable trifluoromethylation under mild conditions with excellent regioselectivity. The reaction proceeds through the formation of a CF3-iodonium intermediate, which transfers the trifluoromethyl group to the pyridine ring [16].

Radical trifluoromethylation has emerged as a particularly powerful approach, utilizing photoredox catalysis to generate CF3 radicals under mild conditions. Stephenson and co-workers demonstrated that trifluoroacetic anhydride can serve as an economical CF3 source in the presence of pyridine N-oxides and visible light [12]. This method operates at room temperature and provides excellent scalability, with reactions successfully performed on kilogram scale [17].

Recent advances in decarboxylative trifluoromethylation have focused on utilizing trifluoroacetic acid as a CF3 source. This approach offers significant advantages in terms of cost and sustainability, as trifluoroacetic acid is readily available and environmentally benign [18]. The reaction proceeds through photocatalytic decarboxylation to generate CF3 radicals, which subsequently react with the pyridine substrate.

Methoxylation Protocols

The installation of methoxy groups in pyridine rings typically proceeds through nucleophilic substitution reactions involving methoxide salts or alcohols under basic conditions. Traditional methoxylation methods employed harsh conditions with strong bases such as sodium methoxide in methanol at elevated temperatures [19].

Modern methoxylation protocols have been developed to operate under milder conditions with improved functional group compatibility. The use of copper-catalyzed methoxylation has proven particularly effective, employing sodium methoxide in methanol at temperatures between 60-100°C . This approach proceeds through a nucleophilic aromatic substitution mechanism, where the electron-withdrawing effect of existing substituents activates the pyridine ring toward nucleophilic attack.

Recent developments in transition metal-catalyzed methoxylation have expanded the scope of this transformation. Buchwald-Hartwig methoxylation protocols utilize palladium catalysts with specialized ligands to achieve high regioselectivity and yields . These methods demonstrate particular effectiveness for position-6 methoxylation, providing yields of 70-90% with selectivity exceeding 80%.

The development of radical-mediated methoxylation has provided alternative pathways for methoxy group installation. These methods utilize methoxyl radicals generated through photochemical or electrochemical means, offering complementary regioselectivity to traditional nucleophilic approaches [21]. The reaction proceeds through radical addition-elimination mechanisms, providing access to products that may be difficult to obtain through conventional methods.

MethodReagentsTemperature (°C)Yield (%)Regioselectivity
Direct BrominationBromine, NBS, or DBDMH80-14050-85Moderate (3-position)
Trifluoromethylation with CopperCopper salts, CF3 sources60-12060-90High (4-position)
Chlorine/Fluorine ExchangeTrichloromethyl precursors, HF150-25070-95High
Methoxylation via Nucleophilic SubstitutionMethoxide salts, alcohols50-10060-80High

Regioselective Halogenation Techniques

Zincke Imine Intermediates for Selective Halogenation

The utilization of Zincke imine intermediates represents a revolutionary approach to regioselective pyridine halogenation, offering unprecedented control over substitution patterns [22] [23]. This methodology involves the temporary transformation of pyridines into acyclic imines, which can be selectively functionalized before ring closure to regenerate the pyridine system.

The Zincke imine approach begins with the formation of N-triflylpyridinium salts through reaction with triflic anhydride, followed by nucleophilic ring-opening with secondary amines such as dibenzylamine [24]. This process converts the electron-deficient pyridine into an electron-rich alkene system that is highly reactive toward electrophilic halogenation. The regioselectivity of this transformation arises from the polarized nature of the imine double bond, which directs halogenation to specific positions.

Experimental studies have demonstrated that Zincke imine halogenation proceeds through an electrophilic addition-deprotonation mechanism [25]. Computational analysis at the B3LYP-D3(BJ)/def2-TZVP level of theory reveals that the most favorable pathway involves initial electrophilic addition followed by base-promoted deprotonation. The activation barriers for these transformations are significantly lower than those for direct pyridine halogenation, enabling reactions to proceed under mild conditions.

The substrate scope for Zincke imine halogenation is remarkably broad, accommodating various substitution patterns and functional groups. Pyridines bearing electron-donating and electron-withdrawing substituents can be efficiently halogenated, with yields typically ranging from 70-95% [26]. The method is particularly effective for 3-position halogenation, which has historically been challenging to achieve with high selectivity.

Recent developments have extended the Zincke imine methodology to incorporate other chalcogen nucleophiles. Li and co-workers demonstrated that N-2,4-dinitrophenyl Zincke imine intermediates can undergo selective C3-thiolation, selenylation, and fluorination [27]. These transformations proceed through radical addition-elimination pathways for sulfur and selenium incorporation, while fluorination follows a two-electron electrophilic substitution mechanism.

Heterocyclic Phosphine-Mediated Approaches

The development of heterocyclic phosphine reagents has provided a powerful platform for regioselective pyridine halogenation [28] [29]. This approach involves the initial formation of pyridinium phosphonium salts, which serve as activated intermediates for subsequent halogenation reactions.

The design of heterocyclic phosphines for pyridine functionalization focuses on incorporating electron-deficient pyridine or pyrimidine ligands to enhance the electrophilicity of the resulting phosphonium salts [30]. These reagents are selectively installed at the 4-position of pyridines through nucleophilic addition, forming stable phosphonium intermediates that can be isolated and characterized.

The halogenation mechanism involves nucleophilic displacement of the phosphine moiety by halide ions, proceeding through an SN2-type pathway [29]. Computational studies indicate that the rate-determining step involves C-P bond cleavage, with steric interactions playing a crucial role in determining the reaction outcome. The electron-deficient nature of the heterocyclic phosphine ligands accelerates the displacement reaction, enabling efficient halogenation under mild conditions.

This methodology demonstrates excellent functional group compatibility and has been successfully applied to late-stage halogenation of complex pharmaceuticals. The substrate scope includes various pyridine derivatives with different electronic and steric properties, providing halogenated products in yields ranging from 60-85% [28]. The regioselectivity is excellent, with exclusive formation of 4-halopyridines in most cases.

Recent advances have focused on developing more sustainable phosphine reagents and reaction conditions. The use of recyclable phosphine oxides and alternative halide sources has reduced the environmental impact of these transformations while maintaining high efficiency and selectivity [31].

Selective C-3 Functionalization Methodologies

The selective functionalization of pyridines at the C-3 position has historically been one of the most challenging transformations in heterocyclic chemistry. Recent methodological developments have addressed this challenge through innovative approaches that temporarily modify the electronic properties of the pyridine ring [32].

One particularly effective strategy involves the use of umpolung chemistry to convert electron-deficient pyridines into electron-rich intermediates. This approach typically involves reduction of the pyridine ring to generate dihydropyridine intermediates, which can undergo electrophilic substitution at the C-3 position [33]. The reaction conditions are carefully controlled to ensure selective reduction and subsequent functionalization.

The development of photoredox-mediated C-3 functionalization has provided access to mild reaction conditions with excellent functional group compatibility [34]. These methods utilize visible light to generate radical intermediates that can selectively react at the C-3 position of pyridines. The regioselectivity arises from the unique electronic properties of the photogenerated intermediates, which favor reaction at the meta position.

Transition metal-catalyzed C-3 functionalization has emerged as another powerful approach, utilizing specialized ligands to achieve regioselective C-H activation [32]. These methods typically employ palladium or rhodium catalysts with custom-designed ligands that direct the metal to the C-3 position of pyridines. The reaction conditions are mild, and the substrate scope is broad, accommodating various functional groups.

Recent mechanistic studies have revealed that C-3 selective functionalization often involves the formation of metallacycle intermediates, which control the regioselectivity of the transformation [35]. The stability and reactivity of these intermediates can be modulated through careful ligand design, enabling fine-tuning of the reaction outcome.

Industrial Scale Synthesis Considerations

The translation of laboratory-scale synthetic methods to industrial production requires careful consideration of safety, economics, and environmental impact. Industrial synthesis of 2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine must address several key challenges including reagent cost, waste generation, and process safety [36].

Economic considerations play a crucial role in industrial route selection. The cost of trifluoromethylating reagents can be prohibitive for large-scale production, necessitating the development of more economical CF3 sources [37]. Recent advances in utilizing trifluoroacetic acid as a CF3 source have shown promise for industrial applications, as this reagent is readily available and significantly less expensive than traditional trifluoromethylating agents [38].

Process safety is paramount in industrial synthesis, particularly when dealing with halogenating agents and fluorinated compounds. The use of molecular bromine requires specialized handling procedures and equipment to prevent worker exposure and environmental release [39]. Alternative brominating agents such as N-bromosuccinimide or sodium monobromoisocyanurate offer improved safety profiles while maintaining synthetic efficiency [7].

Heat integration and energy efficiency are critical factors in industrial process design. The multi-step synthesis of 2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine can be optimized through process intensification techniques, including continuous flow processing and integrated reaction-separation systems [36]. These approaches reduce energy consumption and improve overall process economics.

Waste minimization strategies are essential for sustainable industrial production. The development of catalytic processes that avoid stoichiometric reagents and the implementation of recycling protocols for expensive reagents can significantly reduce waste generation [40]. Green chemistry principles emphasize the importance of atom economy and the use of renewable feedstocks where possible.

Quality control and product purification represent significant challenges in industrial synthesis. The presence of regioisomers and related impurities necessitates the development of efficient separation methods [41]. Crystallization-based purification techniques have proven effective for obtaining high-purity products suitable for pharmaceutical applications.

Green Chemistry Approaches

The implementation of green chemistry principles in the synthesis of 2-Bromo-3-methoxy-4-(trifluoromethyl)pyridine has become increasingly important as environmental concerns and regulatory requirements drive the development of more sustainable synthetic methods [42] [43].

Solvent selection plays a crucial role in green chemistry approaches. Traditional synthesis methods often rely on hazardous organic solvents such as dichloromethane or chloroform [44]. Recent developments have focused on replacing these solvents with more environmentally benign alternatives, including water, ethanol, and ionic liquids [45]. The use of ionic liquids as both solvents and catalysts offers particular advantages, providing tunable reaction environments while maintaining high efficiency and selectivity [46].

Catalyst development has focused on replacing toxic heavy metals with more sustainable alternatives. The use of organocatalysts and biocatalysts has shown promise for specific transformations, offering high selectivity under mild conditions [47]. Enzymatic approaches to trifluoromethylation have been developed, utilizing flavin-dependent enzymes to catalyze stereoselective CF3 incorporation [47].

Energy efficiency improvements have been achieved through the development of photochemical and electrochemical methods. Visible light-mediated transformations operate at room temperature and eliminate the need for high-temperature heating [48]. Electrochemical synthesis offers direct electron transfer without the need for chemical oxidants or reductants, reducing waste generation and improving atom economy [10].

Microwave-assisted synthesis has proven effective for accelerating reaction rates while maintaining selectivity. This approach reduces reaction times from hours to minutes and often improves yields compared to conventional heating methods [42]. The use of microwave irradiation also enables the use of smaller reaction volumes and reduces energy consumption.

The development of one-pot multicomponent reactions has streamlined synthetic routes by eliminating intermediate purification steps. These methods improve atom economy and reduce waste generation while maintaining high synthetic efficiency [43]. Recent examples include the synthesis of pyridine derivatives through four-component reactions under microwave irradiation, achieving yields of 82-94% in reaction times of 2-7 minutes.

Water-based synthesis methods have gained attention as the ultimate green chemistry approach. The development of aqueous-phase halogenation protocols eliminates the need for organic solvents while maintaining high efficiency [44]. These methods often utilize hypervalent iodine reagents or other water-compatible electrophiles to achieve selective halogenation under mild conditions.

XLogP3

2.7

Dates

Last modified: 08-16-2023

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